molecular formula C20H18ClN3OS B2443784 4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-27-2

4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2443784
CAS No.: 899731-27-2
M. Wt: 383.89
InChI Key: XEQGYFSGIWGOAL-UHFFFAOYSA-N
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Description

4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optics Applications

Pyrimidine derivatives, including thiopyrimidine compounds, have been investigated for their potential in nonlinear optics (NLO). A study on thiopyrimidine derivatives, including similar compounds to the one , highlighted their considerable NLO character. These compounds were recommended for optoelectronic associated high-tech applications due to their larger NLO properties compared to a standard molecule. The study involved density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to estimate the photophysical properties and NLO activity of these molecules (Hussain et al., 2020).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives, including their structural parameters and electronic properties, are crucial for understanding their applications. Investigations based on non-covalent interactions in thiourea derivatives, closely related to pyrimidines, have been conducted. These studies provide insights into the synthesis, characterizations, and quantum chemical calculations of these compounds, which are essential for their application in various scientific domains (Zhang et al., 2018).

Cytotoxic Activity

Pyrimidine derivatives have also been studied for their cytotoxic activities, which is crucial for their potential applications in medicinal chemistry. New 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives were synthesized and their structures characterized to explore their cytotoxic activities against cancerous cell lines. These studies contribute to the understanding of the biological activities of pyrimidine derivatives and their potential therapeutic applications (Kökbudak et al., 2020).

Spectroscopic Characterization and DFT Studies

Further research into pyrimidine derivatives involves their spectroscopic characterization and density functional theory (DFT) studies. These investigations help in understanding the molecular structures and electronic properties of pyrimidine derivatives, which are fundamental for their application in various scientific fields (Gupta & Chaudhary, 2014).

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-17-9-2-1-6-14(17)13-26-19-16-8-5-10-18(16)24(20(25)23-19)12-15-7-3-4-11-22-15/h1-4,6-7,9,11H,5,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQGYFSGIWGOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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